molecular formula C11H11FO B12641063 1-(4-Fluorophenyl)pent-1-en-3-one CAS No. 921206-14-6

1-(4-Fluorophenyl)pent-1-en-3-one

Cat. No.: B12641063
CAS No.: 921206-14-6
M. Wt: 178.20 g/mol
InChI Key: PBMQSVQMQKLVSD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pent-1-en-3-one is a fluorinated α,β-unsaturated ketone with the molecular formula C₁₁H₁₁FO. Its structure comprises a pent-1-en-3-one backbone substituted at the 4-position of the phenyl ring with a fluorine atom. This compound belongs to a broader class of aryl enones, which are widely studied for their roles in organic synthesis, pharmaceuticals, and agrochemicals. The fluorine substituent imparts unique electronic and steric properties, influencing reactivity, metabolic stability, and interactions with biological targets .

Properties

CAS No.

921206-14-6

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

1-(4-fluorophenyl)pent-1-en-3-one

InChI

InChI=1S/C11H11FO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3

InChI Key

PBMQSVQMQKLVSD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Aldol Condensation Method

Reagents and Conditions:

  • Reactants: 4-Fluorobenzaldehyde and pent-1-en-3-one
  • Base: Sodium hydroxide (NaOH)
  • Solvent: Typically performed under reflux conditions

Procedure:

  • Mix 4-fluorobenzaldehyde with pent-1-en-3-one in the presence of sodium hydroxide.
  • Heat the mixture under reflux to facilitate the aldol condensation reaction.
  • Upon completion, the product can be purified through recrystallization or distillation.

This method is favored for its straightforward approach and relatively high yield of the desired product.

Friedel-Crafts Acylation Method

Reagents and Conditions:

  • Reactants: Phenyl acetyl chloride and fluorobenzene
  • Catalyst: Aluminum chloride (AlCl₃)

Procedure:

  • In a reaction flask cooled to −10 °C, add powdered aluminum chloride.
  • Slowly introduce phenyl acetyl chloride while maintaining low temperatures.
  • Allow the reaction to proceed for several hours, then quench with ice-water mixture.
  • Extract the organic phase using methylene chloride and wash with sodium bicarbonate solution.

This method is effective for introducing acyl groups into aromatic compounds and can yield high-purity products.

Continuous Flow Synthesis

Reagents and Conditions:

This modern technique utilizes continuous flow reactors, which allow for better control over reaction conditions and higher efficiency.

Procedure:

  • Set up a continuous flow reactor with the appropriate reactants (e.g., 4-fluorobenzaldehyde and pent-1-en-3-one).
  • Optimize flow rates and temperature to enhance reaction kinetics.
  • Collect the product continuously, followed by purification steps such as distillation.

Continuous flow synthesis is advantageous for industrial applications due to its scalability and reduced reaction times.

Alternative Synthesis via Grignard Reagent

Reagents and Conditions:

  • Reactants: 4-Fluorobenzaldehyde
  • Reagent: Ethylmagnesium bromide in tetrahydrofuran

Procedure:

  • Prepare a solution of ethylmagnesium bromide in tetrahydrofuran at low temperatures.
  • Add 4-fluorobenzaldehyde dropwise while stirring.
  • Allow the reaction to warm up gradually, then quench with acidic solution.
  • Extract and purify the product through standard organic extraction techniques.

This method provides an alternative route for synthesizing various derivatives of 1-(4-Fluorophenyl)pent-1-en-3-one.

Method Yield (%) Complexity Time Required
Aldol Condensation High Moderate Moderate
Friedel-Crafts Acylation Moderate High Long
Continuous Flow Synthesis High Low Short
Grignard Reaction Variable High Moderate

Each method has its advantages and disadvantages, depending on factors such as yield, complexity, and time efficiency.

The preparation of this compound can be achieved through several synthetic routes, each offering unique benefits depending on the desired application—whether in laboratory settings or industrial production. The choice of method will depend on factors such as required yield, available resources, and specific application needs in research or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)pent-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)pent-1-en-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)pent-1-en-3-one

  • In vitro : Induced micronuclei (MN) in human TK6 lymphoblastoid cells via an aneugenic mechanism (kinetochore staining confirmed chromosome loss) .
  • In vivo: No MN induction in rat bone marrow or DNA damage in liver/duodenum (comet assay) at 1,000 mg/kg bw/day .
  • Mutagenicity : Negative in Ames tests (TA98, TA100, TA1535, TA1537, TA102 strains) .

Implications for this compound

  • No direct in vivo data exist, but structural similarity suggests possible aneugenic activity in vitro.

Physicochemical and Pharmacokinetic Properties

  • LogP : Fluorine’s hydrophobicity increases logP compared to methoxy analogs (e.g., 1-(4-Fluorophenyl)but-1-en-3-one has logP = 2.2 vs. methoxy analogs at ~2.5) .
  • Metabolic Stability : Fluorine substitution typically enhances resistance to oxidative metabolism, extending half-life in biological systems .

Biological Activity

1-(4-Fluorophenyl)pent-1-en-3-one, with the molecular formula C11H11FO and CAS number 921206-14-6, is an organic compound notable for its unique structural features, including a fluorine atom on the phenyl ring and a pentenone chain. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with pent-1-en-3-one under basic conditions. This process can be optimized using continuous flow reactors for industrial applications. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which can be utilized in further synthetic applications.

PropertyValue
Molecular Weight 178.20 g/mol
IUPAC Name This compound
InChI Key PBMQSVQMQKLVSD-UHFFFAOYSA-N

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit tubulin polymerization and induce apoptosis in cancer cells such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) . The mechanism of action involves interaction with tubulin at the colchicine-binding site, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound exhibit antifungal activity against strains like Candida albicans and Aspergillus niger, with some derivatives showing enhanced potency due to specific substitutions on the phenyl ring .

Study on Antiproliferative Effects

In a recent study evaluating a series of compounds related to combretastatin A-4 (CA-4), it was found that certain analogues of this compound displayed significant antiproliferative effects in MCF-7 cells with IC50 values ranging from 10 to 33 nM. These findings suggest that modifications to the phenyl ring can enhance biological activity .

Antifungal Screening

Another study focused on the antifungal activity of structurally similar compounds revealed that those with para-fluoro substitutions exhibited the highest potency against fungal strains tested, indicating a potential pathway for developing new antifungal agents based on this scaffold .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The fluorine atom enhances lipophilicity and may influence binding affinity to target proteins, thereby modulating their activity. This interaction can lead to altered signal transduction pathways crucial for cell survival and proliferation.

Q & A

Basic: What are the common synthetic routes for preparing 1-(4-Fluorophenyl)pent-1-en-3-one, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorinated aromatic ring using a Lewis acid catalyst (e.g., AlCl₃) . Optimization involves controlling reaction temperature (often 0–25°C) and stoichiometry to minimize side products like over-acylated derivatives. Solvent choice (e.g., dichloromethane) and catalyst activation are critical for yield improvement. Advanced methods include Claisen-Schmidt condensation between 4-fluorobenzaldehyde and pentan-3-one derivatives under basic conditions . Monitoring reaction progress via TLC or GC-MS ensures intermediate stability.

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., E/Z isomerism via coupling constants in the enone system) and fluorine substitution patterns .
  • HRMS : Validates molecular weight and fragmentation patterns, distinguishing structural analogs .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F (1220–1150 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing using programs like SHELXL .

Advanced: How can computational methods like DFT be applied to predict the reactivity or electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

  • Electrostatic potential maps identify regions prone to nucleophilic attack (e.g., α,β-unsaturated carbonyl).
  • Transition state modeling optimizes reaction pathways for cross-coupling or hydrogenation .
    Software like Gaussian or ORCA integrates with crystallographic data (e.g., Mercury visualization tools) to validate computational models against experimental structures .

Advanced: What strategies are used to resolve contradictions in crystallographic data when determining the structure using programs like SHELX?

Answer:

  • Twinned Data : Use SHELXD for deconvoluting overlapping reflections in twinned crystals .
  • Disorder Modeling : Partial occupancy refinement resolves ambiguous electron density for flexible substituents (e.g., fluorophenyl groups).
  • Validation Tools : Cross-check with PLATON or Mercury’s void analysis to detect solvent-accessible regions or missing hydrogen atoms .
  • High-Resolution Data : Collect synchrotron data (≤0.8 Å) to improve R-factor convergence .

Advanced: How can NMR and HRMS data be analyzed to confirm the regiochemistry and stereochemistry of the compound?

Answer:

  • NMR NOESY : Detects spatial proximity between the fluorophenyl proton and the enone β-proton to confirm E geometry .
  • ¹³C DEPT-135 : Differentiates CH₂ and CH₃ groups in the pentanone chain .
  • HRMS Isotopic Patterns : Match theoretical vs. observed isotopic clusters (e.g., ¹⁹F signature) to rule out impurities .

Basic: What safety precautions are recommended when handling fluorinated aromatic ketones like this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility and inhalation hazards .
  • Waste Disposal : Neutralize acidic byproducts before disposal.
  • Emergency Protocols : Refer to SDS guidelines for fluorinated compounds, including first-aid measures for exposure .

Advanced: What are the challenges in synthesizing fluorinated diarylpentanoids and how do reaction conditions influence byproduct formation?

Answer:

  • Byproduct Formation : Competing ortho-acylation or over-reduction of the enone system. Mitigate via low-temperature acylation and controlled stoichiometry .
  • Fluorine Effects : Electron-withdrawing fluorine directs electrophilic substitution but may deactivate the ring. Use activating groups (e.g., -OMe) in precursors .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) separates regioisomers. Monitor via HPLC .

Advanced: How do substituents on the phenyl ring affect the compound's stability and reactivity in cross-coupling reactions?

Answer:

  • Electron-Deficient Rings : Fluorine reduces electron density, slowing Suzuki-Miyaura coupling. Use PdCl₂(dppf) with high-temperature conditions .
  • Steric Effects : Bulky substituents (e.g., -CF₃) hinder transmetallation. Optimize ligand choice (e.g., XPhos) .
  • Stability : Fluorophenyl ketones are prone to hydrolysis. Store under inert atmosphere with molecular sieves .

Basic: What are the key considerations in designing a purification protocol for fluorinated enones?

Answer:

  • Solvent Selection : Use low-polarity solvents (hexane/EtOAc) to prevent ketone degradation.
  • Chromatography : Silica gel pretreatment with 1% triethylamine minimizes acidic decomposition .
  • Crystallization : Slow cooling in ethanol/water mixtures yields high-purity crystals .

Advanced: How can Mercury software be utilized to analyze packing patterns and intermolecular interactions in the crystal lattice?

Answer:

  • Packing Similarity : Compare crystal structures with Mercury’s Materials Module to identify common motifs (e.g., π-π stacking of fluorophenyl groups) .
  • Void Analysis : Calculate solvent-accessible voids to assess crystallinity and stability .
  • Hirshfeld Surfaces : Map intermolecular contacts (e.g., C-F···H interactions) to explain thermal behavior .

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